molecular formula C10H10O2S B1497624 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde CAS No. 915921-21-0

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde

Cat. No.: B1497624
CAS No.: 915921-21-0
M. Wt: 194.25 g/mol
InChI Key: LAUBYRRXWVCNIG-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde is a chemical compound characterized by a thiophene ring substituted with a hydroxy group and an aldehyde group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from Thiophene-2-carbaldehyde: The thiophene ring can be functionalized using a hydroxy group and a terminal alkyne group through a series of reactions involving protection and deprotection steps.

  • Using Cross-Coupling Reactions: Cross-coupling reactions such as Sonogashira coupling can be employed to introduce the alkyne group to the thiophene ring.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution Reactions: Electrophilic substitution reactions can be facilitated using Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid.

  • Reduction: 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-ethanol.

  • Substitution Reactions: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function. The thiophene ring can interact with various enzymes and receptors, modulating biological processes.

Comparison with Similar Compounds

  • 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid

  • 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)nicotinic acid

  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Properties

IUPAC Name

5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-10(2,12)6-5-8-3-4-9(7-11)13-8/h3-4,7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUBYRRXWVCNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650813
Record name 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-21-0
Record name 5-(3-Hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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